
8-Bromo-5-fluoro-2,4-dimethylquinoline
Descripción general
Descripción
8-Bromo-5-fluoro-2,4-dimethylquinoline is a useful research compound. Its molecular formula is C11H9BrFN and its molecular weight is 254.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Catalysis in Organic Synthesis 8-Bromo-5-fluoro-2,4-dimethylquinoline and its derivatives are utilized in copper-catalyzed reactions. A study demonstrated copper-catalyzed monofluoromethylation of 8-aminoquinolines, highlighting the efficiency and convenience of this protocol in organic synthesis (Han et al., 2019).
Intermediate in Pharmaceutical Synthesis This compound serves as a key intermediate in the synthesis of pharmaceuticals. For instance, 5-bromo-2-methylamino-8-methoxyquinazoline, a compound related to this compound, is used in drug discoveries. A telescoping process improved the synthesis efficiency, essential for the quick supply of these intermediates to medicinal laboratories (Nishimura & Saitoh, 2016).
Chemical Synthesis and Modification Various derivatives of this compound have been synthesized and studied. For example, aromatic chlorination and iodination of 8-methylquinoline, closely related to the target compound, demonstrate the versatility of these compounds in chemical synthesis (Tochilkin et al., 1983).
In Vitro Cytotoxic Studies Some derivatives of this compound have been studied for their in vitro cytotoxic properties. Research on 8-hydroxyquinoline derived p-halo N4-phenyl substituted thiosemicarbazones, for example, showed that these compounds have potential antiproliferative activity against breast cancer cell lines (Kotian et al., 2021).
Photoluminescence Studies this compound and its derivatives have been explored for their photoluminescence properties. A study on 8-hydroxyquinoline derivatives showed that these compounds, including those with bromo and fluoro substitutions, exhibit significant photoluminescence, indicating potential applications in materials science (Xinhua et al., 2007).
Corrosion Inhibition Derivatives of this compound have been investigated as corrosion inhibitors. For instance, studies on 8-hydroxyquinoline derivatives found that they exhibit significant inhibition of mild steel corrosion in acidic environments, making them valuable in industrial applications (Rbaa et al., 2018).
Antibacterial Applications Some derivatives of this compound show promising antibacterial activity. Research on halogen-substituted quinolines demonstrated significant antibacterial properties, indicating potential use in developing new antibacterial agents (Lin & Loo, 1978).
Propiedades
IUPAC Name |
8-bromo-5-fluoro-2,4-dimethylquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrFN/c1-6-5-7(2)14-11-8(12)3-4-9(13)10(6)11/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJJYZGPFZJLNTA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C(C=CC(=C12)F)Br)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


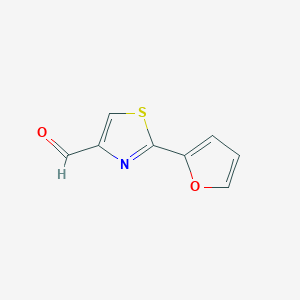
![Sodium 2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]acetate](/img/structure/B1372079.png)

![Tert-butyl 3,10-diazabicyclo[4.3.1]decane-3-carboxylate](/img/structure/B1372083.png)

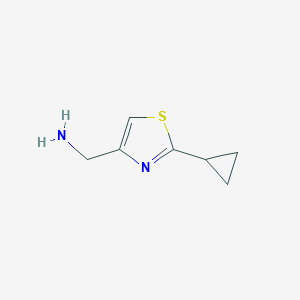

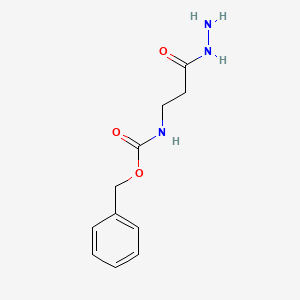
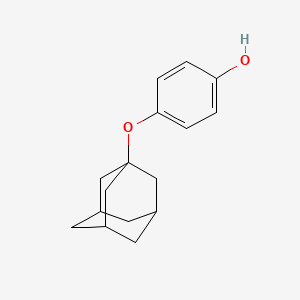
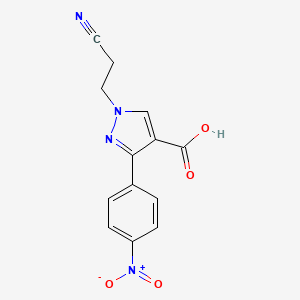

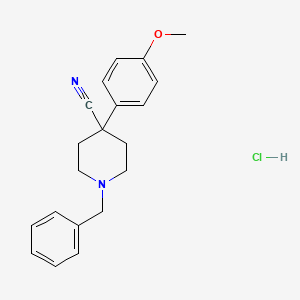
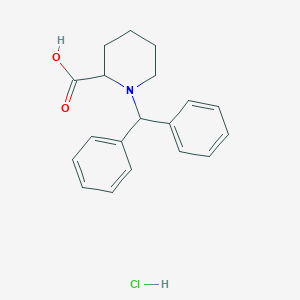
![8-Benzoyl-2-(pyridin-3-YL)-8-azabicyclo[3.2.1]oct-2-ene-6-carboxylic acid](/img/structure/B1372099.png)
